molecular formula C13H21N3O3S2 B11036488 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate

2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate

Cat. No.: B11036488
M. Wt: 331.5 g/mol
InChI Key: QRFJXSVJIGYGRC-UHFFFAOYSA-N
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Description

2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate is a complex organic compound that features a piperidine ring, a morpholine ring, and a carbodithioate group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable amine, the piperidine ring can be synthesized through cyclization reactions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Carbodithioate Group: This step might involve the reaction of a thiocarbonyl compound with the intermediate product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the carbodithioate group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might relate to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H21N3O3S2

Molecular Weight

331.5 g/mol

IUPAC Name

[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl] morpholine-4-carbodithioate

InChI

InChI=1S/C13H21N3O3S2/c14-12(18)10-1-3-15(4-2-10)11(17)9-21-13(20)16-5-7-19-8-6-16/h10H,1-9H2,(H2,14,18)

InChI Key

QRFJXSVJIGYGRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC(=S)N2CCOCC2

Origin of Product

United States

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